molecular formula C14H11FO2 B1332201 4-(3-Fluorophenyl)phenylacetic acid CAS No. 5002-38-0

4-(3-Fluorophenyl)phenylacetic acid

Cat. No.: B1332201
CAS No.: 5002-38-0
M. Wt: 230.23 g/mol
InChI Key: UCTPBVNGTSRBFG-UHFFFAOYSA-N
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Description

Contextual Significance of Phenylacetic Acid Derivatives in Academic Inquiry

Phenylacetic acid derivatives are of significant interest in academic and industrial research due to their presence in natural products and their utility as building blocks in organic synthesis. ontosight.aiyoutube.com Phenylacetic acid itself is a known plant auxin, albeit weaker than indole-3-acetic acid, and is found in various fruits. wikipedia.org It also functions as an antimicrobial agent in some ant species and is a metabolic byproduct of phenylalanine in humans. wikipedia.org

In medicinal chemistry, phenylacetic acid derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. arochemexports.comtudiencau.com These include antibiotics like penicillin and cephalosporins, as well as non-steroidal anti-inflammatory drugs (NSAIDs). youtube.comwikipedia.org For instance, 4-biphenylacetic acid is the active metabolite of the NSAID fenbufen. caymanchem.com Furthermore, some derivatives have been investigated for their potential in treating hyperammonemia and certain types of cancer. mdpi.comwikipedia.org The versatility of the phenylacetic acid scaffold allows for the synthesis of a wide array of compounds with potential therapeutic applications. mdpi.com

Rationale for Investigating Fluorine Substitution in Aromatic Systems

The introduction of fluorine into organic molecules, particularly in aromatic systems, is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a compound. tandfonline.com Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence a molecule's biological activity. tandfonline.comnih.gov

Key reasons for incorporating fluorine include:

Enhanced Binding Affinity: Fluorine substitution can increase a molecule's binding affinity to its target protein through various non-covalent interactions. tandfonline.comnih.govresearchgate.net These interactions, though individually modest, can collectively contribute to a significant increase in affinity. nih.govresearchgate.net

Improved Metabolic Stability: The stability of the C-F bond can block metabolic pathways, leading to increased metabolic stability and a longer half-life of the drug. tandfonline.comresearchgate.net

Increased Lipophilicity and Membrane Permeability: The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. tandfonline.comresearchgate.net

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity, basicity, and reactivity of nearby functional groups, which can be advantageous for optimizing a molecule's properties. nih.gov

Overview of Research Trajectories for 4-(3-Fluorophenyl)phenylacetic Acid and Analogues

Research into this compound and its analogues is primarily driven by their potential applications in medicinal chemistry and materials science. The core structure, a biphenylacetic acid, is a known pharmacophore, with 4-biphenylacetic acid itself being an NSAID. caymanchem.comsigmaaldrich.com The introduction of a fluorine atom onto one of the phenyl rings is a strategic modification aimed at improving the compound's properties.

Investigations into fluorinated phenylacetic acid derivatives often focus on their synthesis and potential as therapeutic agents. For example, various fluorinated phenylacetic acids are used as precursors in the synthesis of more complex molecules, including anesthetics and other biologically active compounds. sielc.com The position of the fluorine atom on the phenyl ring can significantly influence the compound's properties and biological activity. nih.govsielc.com

The synthesis of such compounds can be achieved through various methods, including Suzuki coupling reactions to form the biphenyl (B1667301) core, followed by further functionalization. nih.gov For instance, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives highlights the multistep synthetic routes used to create complex phenylacetic acid analogues with potential biological activities. mdpi.com Research in this area continues to explore the structure-activity relationships of these compounds, aiming to develop new molecules with enhanced therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(3-fluorophenyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTPBVNGTSRBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362698
Record name (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-38-0
Record name (3'-Fluoro[1,1'-biphenyl]-4-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5002-38-0
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Synthetic Methodologies for 4 3 Fluorophenyl Phenylacetic Acid and Analogues

Established Synthetic Pathways for Phenylacetic Acid Skeletons

The phenylacetic acid framework is a common motif in organic chemistry, and several classical methods have been established for its synthesis. These approaches often serve as the foundation for producing more complex derivatives.

Hydrolysis Approaches for Phenylacetic Acid Formation

A prevalent and traditional method for synthesizing phenylacetic acid is through the hydrolysis of benzyl (B1604629) cyanide (phenylacetonitrile). orgsyn.orgsciencemadness.orgaecenar.comatamanchemicals.com This reaction can be effectively carried out using either acidic or basic conditions. orgsyn.org

Acid-catalyzed hydrolysis, often employing sulfuric acid, is a widely used method. orgsyn.orgsciencemadness.org The process typically involves heating benzyl cyanide with an aqueous solution of sulfuric acid. orgsyn.org The reaction proceeds vigorously, and careful control of the reaction conditions is necessary. orgsyn.org The concentration of the sulfuric acid can be adjusted to modulate the reaction rate. orgsyn.org Upon completion of the hydrolysis, the resulting phenylacetic acid can be isolated by cooling the reaction mixture and filtering the precipitated solid. orgsyn.org

Alternatively, alkaline hydrolysis provides another route to phenylacetic acid from benzyl cyanide. orgsyn.org This method involves heating the nitrile with a strong base like sodium hydroxide (B78521).

Another notable hydrolysis-based method is the Willgerodt-Kindler reaction. mdma.cherowid.org This reaction allows for the conversion of acetophenones or styrenes into phenylacetic acids. The process typically involves reacting the starting material with sulfur and an amine, such as morpholine, to form a thiomorpholide intermediate. mdma.cherowid.org This intermediate is then hydrolyzed, usually under acidic or basic conditions, to yield the desired phenylacetic acid. mdma.cherowid.org The use of phase transfer catalysts, like triethyl benzyl ammonium (B1175870) chloride (TEBA), has been shown to improve the efficiency of the Willgerodt-Kindler reaction, leading to shorter reaction times and higher yields. tandfonline.comsciencemadness.org

A different hydrolysis approach starts from 1,1,1-trichloro-2-phenylethane derivatives. These compounds can be hydrolyzed to the corresponding phenylacetic acids using reagents like potassium hydroxide in ethylene (B1197577) glycol or with sulfuric acid. google.com

The following table summarizes various starting materials and reagents used in hydrolysis-based syntheses of phenylacetic acid.

Starting MaterialReagentsKey Features
Benzyl CyanideSulfuric Acid, WaterVigorous reaction, widely used industrial method. orgsyn.org
Benzyl CyanideHydrochloric Acid, WaterControlled addition of reagents is crucial. aecenar.com
Benzyl CyanideNear-critical water (240-310 °C)Catalyst-free, green chemistry approach. google.com
Acetophenone/StyreneSulfur, Morpholine, then H₂SO₄ or NaOHWillgerodt-Kindler reaction. mdma.cherowid.org
AcetophenonesSulfur, Morpholine, TEBA, NaOHPhase-transfer catalysis for improved efficiency. tandfonline.comsciencemadness.org
1,1,1-Trichloro-2-phenylethanePotassium Hydroxide, Ethylene GlycolHydrolysis of a trichloromethyl group. google.com

Carbonation Reactions in Phenylacetic Acid Synthesis

Carbonation reactions offer an alternative strategy for the synthesis of the phenylacetic acid skeleton. A primary example is the carbonation of benzylmagnesium chloride, a Grignard reagent. orgsyn.org This process involves the reaction of benzyl chloride with magnesium to form the Grignard reagent, which is then treated with solid carbon dioxide (dry ice) to yield the carboxylate salt. erowid.org Subsequent acidification produces phenylacetic acid. erowid.org

Another significant carbonation method is the palladium-catalyzed carbonylation of benzyl halides. google.comjenergychem.comsciengine.com This reaction involves treating a benzyl halide, such as benzyl chloride or bromide, with carbon monoxide in the presence of a palladium catalyst and a base. google.comjenergychem.com The reaction can be performed under mild conditions, including atmospheric pressure and moderate temperatures. google.com The choice of catalyst, solvent, and base can significantly influence the reaction's efficiency and yield. sciengine.com For instance, the use of a Pd(PPh₃)₂Cl₂ catalyst in the presence of sodium hydroxide and n-butyl alcohol has been reported to give high yields of phenylacetic acid. jenergychem.comsciengine.com Phase transfer catalysts can also be employed to facilitate the reaction in a two-phase system. google.com

The table below outlines different approaches for the synthesis of phenylacetic acid via carbonation.

Starting MaterialReagentsCatalyst SystemKey Features
Benzyl ChlorideMagnesium, then CO₂None (Grignard Reaction)Formation of a Grignard reagent followed by carbonation. erowid.org
Benzyl HalideCarbon Monoxide, Inorganic BaseCobalt Hydrocarbonyl Salt, Quaternary Alkylammonium SaltDiphase system, atmospheric pressure. google.com
Benzyl ChlorideCarbon Monoxide, Sodium HydroxidePd(PPh₃)₂Cl₂, TriphenylphosphineHigh yield under optimized conditions. jenergychem.comsciengine.com
2,4-Dichlorobenzyl ChlorideCarbon Monoxide, Sodium HydroxideBistriphenylphosphine Palladium Dichloride, Tetraethylammonium ChlorideSynthesis of substituted phenylacetic acids. researchgate.net

Targeted Synthesis of Biphenylacetic Acid Structures

The synthesis of biphenylacetic acids, such as 4-(3-Fluorophenyl)phenylacetic acid, requires methods that can efficiently form a carbon-carbon bond between two phenyl rings. Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose.

Palladium-Catalyzed Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is exceptionally well-suited for the formation of biaryl linkages. libretexts.orgyoutube.com This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or boronic ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

Suzuki-Miyaura Cross-Coupling for Biphenyl (B1667301) Backbone Formation

The construction of the biphenyl backbone of molecules like this compound can be achieved through the Suzuki-Miyaura coupling. This strategy allows for the connection of two aryl fragments with high efficiency and functional group tolerance. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Application of Aryl Boronic Acids with Brominated Phenylacetic Acid Precursors

A direct and effective approach to synthesize biphenylacetic acids involves the Suzuki-Miyaura coupling of an appropriately substituted aryl boronic acid with a brominated phenylacetic acid precursor. inventivapharma.com For the synthesis of this compound, this would entail the coupling of (3-fluorophenyl)boronic acid with a derivative of 4-bromophenylacetic acid.

The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂) or a pre-formed palladium complex, and a suitable phosphine (B1218219) ligand. inventivapharma.com A base, such as potassium carbonate or potassium phosphate (B84403), is required to facilitate the transmetalation step. inventivapharma.com The choice of base can sometimes influence the reaction's success, especially with electronically demanding substrates. inventivapharma.com

The synthesis of the required aryl boronic acids is also a critical aspect. Aryl boronic acids can be prepared through various methods, including the reaction of Grignard reagents or organolithium compounds with borate (B1201080) esters, or through palladium-catalyzed borylation of aryl halides. nih.govorganic-chemistry.org

The following table provides an example of a Suzuki-Miyaura coupling reaction for the synthesis of a biphenylacetic acid derivative.

Aryl Halide PrecursorAryl Boronic AcidCatalyst SystemBaseProduct
Ethyl 4-bromophenylacetate(3-Fluorophenyl)boronic acidPd(OAc)₂, P(Nap)₃K₂CO₃Ethyl 4-(3-fluorophenyl)phenylacetate inventivapharma.com

Following the successful cross-coupling to form the biphenyl backbone, a final hydrolysis step of the ester group would yield the target molecule, this compound.

Ligand-Accelerated C-H Olefination in Phenylacetic Acid Synthesis

A notable strategy for modifying phenylacetic acids is through palladium(II)-catalyzed C-H olefination. nih.gov This method allows for the direct formation of a carbon-carbon bond between an aromatic C-H bond and an olefin. The process is often guided by a directing group within the substrate, and its efficiency can be dramatically improved through the use of specialized ligands. nih.govresearchgate.net

The development of practical and reliable Pd(II)-catalyzed C-H functionalization reactions heavily depends on the role of the ligand. nih.govresearchgate.net For the ortho-C–H olefination of phenylacetic acids, mono-N-protected amino acids (MPAAs) have been identified as highly effective ligands. nih.govresearchgate.net Mechanistic studies suggest that these ligands accelerate the C-H cleavage step, which is often the rate-limiting step in the catalytic cycle. acs.org The use of MPAA ligands has led to significant improvements in reaction rates, substrate scope, and catalyst turnover. acs.org For instance, an optimized protocol for the MPAA-accelerated ortho-C–H olefination is amenable to scale-up, capable of being run at higher concentrations (0.5 M) and on a multi-gram scale with reduced equivalents of the olefin and ligand. nih.gov

In addition to MPAA ligands, other types have been explored to enable C-H olefination with challenging, unactivated alkenes. For the ortho-C–H olefination of phenylacetic amides, monodentate quinoline-based ligands have been found to be crucial for the reaction to proceed smoothly with simple aliphatic alkenes, using molecular oxygen as the terminal oxidant. rsc.org

Table 1: Effect of Ligand on Pd(II)-Catalyzed ortho-C–H Olefination of Phenylacetic Amides with Unactivated Alkenes rsc.org

LigandYield (%)
None<5
Pyridine(Not specified)
Acridine (L19)70
Phenanthridine (L20)46
6-tert-Butyl-quinoline (L22)88
2,2′-Bipyridine (L23)0
1,10-Phenanthroline (L24)0

This table illustrates the critical role of the ligand in enabling the olefination reaction with unactivated alkenes, with the electron-rich quinoline (B57606) ligand L22 providing the highest yield. rsc.org

Multi-step Synthetic Sequences for Substituted Phenylacetic Acids

The synthesis of this compound typically involves a multi-step sequence, with the key transformation being the formation of the biaryl core. mdpi.comconsensus.app A common and effective method for this is the Suzuki-Miyaura cross-coupling reaction. inventivapharma.commdpi.com This palladium-catalyzed reaction couples an organoboron compound with an organohalide. covasyn.com

A plausible synthetic route to this compound would involve the Suzuki coupling of a (3-fluorophenyl)boronic acid with a protected 4-halophenylacetic acid derivative, such as a methyl or ethyl ester. This strategy allows for the precise and efficient construction of the C-C bond between the two phenyl rings. inventivapharma.com The use of a boronic acid prepared from an aniline (B41778) precursor has been demonstrated as an efficient sequence. inventivapharma.com Following the coupling reaction, a simple hydrolysis step is required to convert the ester back to the final carboxylic acid product. google.com Multi-step syntheses are fundamental in organic chemistry for transforming simple molecules into more complex structures. youtube.comyoutube.comyoutube.comyoutube.com

For example, the synthesis of ortho-substituted fluoro phenylacetic acid has been achieved from the corresponding commercially available boronic acid via a Suzuki coupling, which proved to be an easy and efficient sequence. inventivapharma.com

Fluorination Strategies in Phenylacetic Acid Derivatization

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. rsc.orgnih.gov Therefore, specific fluorination strategies are a key aspect of synthesizing compounds like this compound and its analogues.

Introduction of Fluorine Atoms in Phenylacetic Acid Derivatives

In the synthesis of this compound, the fluorine atom is typically introduced by using a starting material that is already fluorinated. The most common approach involves using 3-fluorophenylboronic acid as one of the coupling partners in a Suzuki reaction. inventivapharma.com This "late-stage functionalization" approach, where the fluorine is incorporated early in a building block rather than at the end of the synthesis, is often more efficient and avoids challenges associated with direct fluorination of complex molecules. rsc.orgnih.gov

However, methods for the direct or late-stage fluorination of aromatic rings exist and are an area of active research. elsevier.comucsf.edu These strategies can involve electrophilic fluorinating reagents or transition-metal-catalyzed methods to convert a C-H bond to a C-F bond. nih.gov While powerful, achieving regioselectivity in these reactions can be a significant challenge, especially in the absence of a directing group. nih.gov Other patented methods include the preparation of fluorophenylacetic acids via diazotisation-addition reactions or from the reduction of corresponding fluorinated mandelic acids. google.comgoogle.com

Stereoselective Synthesis of Fluorinated Phenylacetic Acid Analogues

For creating chiral analogues of fluorinated phenylacetic acids, stereoselective synthesis methods are required. These methods often focus on introducing chirality at the α-carbon of the acetic acid moiety.

One approach is through enzymatic catalysis. For example, the preparative-scale asymmetric synthesis of (R)-α-fluorophenylacetic acid has been achieved using an arylmalonate decarboxylase enzyme. nih.gov This biocatalytic method provides the product in high enantiomeric excess (>99% e.e.). nih.gov Another enzymatic system, a fluoroacetate (B1212596) dehalogenating enzyme (FAcD), has been used for the kinetic resolution of (RS)-2-fluoro-2-phenylacetic acid derivatives, yielding the R-isomers with high enantiomeric excess. nih.gov

Chemical methods for asymmetric synthesis have also been developed. A zwitterionic aza-Claisen rearrangement has been utilized to synthesize N-(α-fluoro-γ-vinylamide) pyrrolidines from 2-fluorophenylacetic acid chloride with excellent diastereoselectivity (99% de). sinapse.ac.uk These intermediates are versatile and can be converted into other chiral fluorinated compounds. sinapse.ac.uk Additionally, asymmetric synthesis of α-alkyl-α-hydroxyphenylacetic acids has been accomplished using chiral starting materials like (S)-mandelic acid, demonstrating another route to chiral phenylacetic acid derivatives. researchgate.netresearchgate.net

Optimization and Scale-up Considerations in Laboratory Synthesis

Moving a synthetic procedure from a small-scale discovery setting to a larger, preparative scale requires careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

Reaction Condition Optimization for Enhanced Yields

For the synthesis of this compound via the Suzuki-Miyaura coupling, several parameters can be optimized to enhance the reaction's yield and efficiency. covasyn.com These factors often interact in complex ways, making a systematic approach to optimization crucial. covasyn.comresearchgate.net

Key parameters for optimization in a Suzuki coupling reaction include:

Catalyst and Ligand: The choice of palladium catalyst and the associated phosphine ligand can significantly impact efficiency. numberanalytics.comresearchgate.net For instance, Pd(dppf)Cl2 is often a robust catalyst for a range of substrates. mdpi.com

Base: The type and concentration of the base are critical. researchgate.net Common bases include potassium carbonate (K2CO3), potassium phosphate (K3PO4), and cesium carbonate (Cs2CO3). rsc.orgacs.orgnih.gov The choice of base can affect the reaction rate and the prevalence of side reactions.

Solvent: A variety of solvents can be used, often a mixture of an organic solvent (like toluene, THF, or dimethoxyethane) and water. researchgate.netnih.gov The solvent system plays a role in dissolving the reagents and facilitating the catalytic cycle.

Temperature and Reaction Time: These parameters must be balanced to ensure the reaction goes to completion without causing degradation of reactants or products. rsc.orgnih.gov Monitoring the reaction by techniques like TLC or LC-MS helps determine the optimal time to stop the reaction. researchgate.net

Table 2: Example of Reaction Condition Optimization for a Suzuki Coupling Reaction nih.gov

EntryCatalyst Loading (mol %)Temperature (°C)BaseYield (%)
10.110K3PO4·7H2O5
20.0180K2CO385
30.0190K3PO4·7H2O98
40.01100K3PO4·7H2O96
50.00190K3PO4·7H2O82

This table demonstrates how adjusting parameters like catalyst loading and temperature can dramatically affect the yield of a Suzuki coupling reaction, with 0.01 mol% catalyst at 90 °C providing the optimal result in this specific system. nih.gov Such optimization efforts are essential for developing scalable and efficient synthetic routes. covasyn.com

Purification Techniques for High-Purity Compound Isolation

Achieving a high level of purity for this compound is critical for its subsequent applications. Common purification techniques include column chromatography and recrystallization.

Column chromatography is a widely used method for separating the desired compound from unreacted starting materials, byproducts, and other impurities. rsc.org The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent (a solvent or mixture of solvents) is crucial for effective separation. rsc.org For phenylacetic acid derivatives, a common eluent system is a mixture of n-hexane and ethyl acetate. rsc.org The process involves dissolving the crude product mixture and passing it through the column, where different components travel at different rates, allowing for their separation. rsc.org

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For phenylacetic acid derivatives, recrystallization from solvents like a cyclohexane/dioxane mixture has been reported to be effective. mdpi.com

In some instances, a multi-step purification process is employed. This can involve an initial extraction to remove major impurities, followed by column chromatography and/or recrystallization to achieve the final desired purity. For example, after a reaction, the product mixture might be extracted with an organic solvent like ethyl acetate. rsc.orgpsu.edu The organic layer is then washed, dried, and the solvent is evaporated before proceeding to further purification steps. rsc.orgpsu.edu

The table below outlines common purification techniques and their key parameters.

Table 2: Purification Techniques for Phenylacetic Acid Derivatives

Technique Key Parameters Purpose Reference
Column Chromatography Stationary Phase: Silica gel; Eluent: n-hexane-ethyl acetate Separation from byproducts and unreacted reagents rsc.org
Recrystallization Solvent: Cyclohexane/dioxane mixture Removal of soluble impurities mdpi.com
Liquid-Liquid Extraction Solvent: Ethyl acetate; Washes: Sodium bicarbonate, brine Initial removal of water-soluble and acidic/basic impurities psu.edu

Chemical Reactivity and Derivatization Studies of 4 3 Fluorophenyl Phenylacetic Acid

Acid-Base Reactivity and Salt Formation

As a carboxylic acid, 4-(3-Fluorophenyl)phenylacetic acid readily participates in acid-base reactions. The carboxylic acid group (-COOH) can deprotonate in the presence of a base to form a carboxylate salt and water. The acidity of phenylacetic acid itself is characterized by a pKa of approximately 4.31 in water. wikipedia.org The presence of the electron-withdrawing 3-fluorophenyl substituent is expected to have a minor acid-strengthening effect through induction, making this compound slightly more acidic than the parent compound.

The reaction with a strong base, such as sodium hydroxide (B78521) (NaOH), proceeds to completion, yielding the corresponding sodium salt, sodium 4-(3-fluorophenyl)phenylacetate. This reaction is a fundamental property utilized in purification processes and in the preparation of derivatives.

Reaction Scheme for Salt Formation:

Generated code

This compound + Sodium Hydroxide → Sodium 4-(3-fluorophenyl)phenylacetate + Water

The formation of salts significantly increases the aqueous solubility of the compound compared to the free acid, which is generally insoluble in water. fishersci.com

Esterification and Amidation Reactions

The carboxyl group is a versatile functional handle for the synthesis of various derivatives, most notably esters and amides. These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine.

Esters of this compound can be synthesized through several established methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid (H₂SO₄). youtube.com This is an equilibrium-driven process where the removal of water can drive the reaction toward the ester product. youtube.com

Alternatively, esters can be formed via an Sₙ2 reaction where the carboxylate salt, formed by deprotonating the acid with a mild base, acts as a nucleophile to attack an alkyl halide. youtube.com

Reactant AlcoholCatalyst/ReagentsEster Product
Methanol (CH₃OH)H₂SO₄ (catalyst)Methyl 4-(3-fluorophenyl)phenylacetate
Ethanol (C₂H₅OH)H₂SO₄ (catalyst)Ethyl 4-(3-fluorophenyl)phenylacetate
tert-Butyl alcoholEDC, HOBt, DMAPtert-Butyl 4-(3-fluorophenyl)phenylacetate

This table presents potential esterification products based on general reactions. Specific yields and conditions for this compound are not detailed in the provided sources but are based on established methods for phenylacetic acids. youtube.comresearchgate.net

Amide bond formation is a crucial transformation in organic synthesis. Direct amidation of phenylacetic acid derivatives with amines can be achieved using catalysts like nickel(II) chloride (NiCl₂), which promotes an efficient and environmentally friendly process with water as the only byproduct. nih.gov Studies on various substituted phenylacetic acids show that the reaction yields are sensitive to steric and electronic effects of the substituents on the phenyl ring. nih.gov

Another common approach involves the use of coupling reagents to activate the carboxylic acid, forming a highly reactive intermediate that is then readily attacked by the amine.

Reactant AmineMethod/ReagentsAmide Product
BenzylamineNiCl₂ (catalyst), TolueneN-Benzyl-2-(4-(3-fluorophenyl)phenyl)acetamide
Aniline (B41778)Coupling Agent (e.g., DCC, EDC)2-(4-(3-Fluorophenyl)phenyl)-N-phenylacetamide
AmmoniaNiCl₂ (catalyst), Toluene2-(4-(3-Fluorophenyl)phenyl)acetamide

This table illustrates potential amidation reactions. The NiCl₂-catalyzed method has been shown to be effective for a range of phenylacetic acids and benzylamines. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution on Phenyl Moieties

The structure of this compound presents two distinct aromatic rings for substitution reactions. The outcome of such reactions is governed by the directing and activating/deactivating effects of the existing substituents on each ring.

Ring A (substituted with -CH₂COOH): The phenylacetic acid moiety is considered a weakly deactivating group and an ortho, para-director for electrophilic aromatic substitution (EAS). uci.edu

Ring B (substituted with -F and the other aryl group): The fluorine atom is deactivating but also an ortho, para-director. uci.edu The large aryl acetic acid substituent at the meta position is deactivating and a meta-director.

During an electrophilic attack (e.g., nitration or halogenation), substitution is likely to occur on both rings, leading to a mixture of products. On Ring A, substitution will be directed to the positions ortho and para to the alkyl group (positions 3', 5', and a blocked 6' position). On Ring B, the directing effects are more complex. The fluorine directs ortho and para (positions 2 and 6, and position 4), while the large substituent at position 3 directs to position 5. The steric hindrance from the bulky aryl group would likely influence the final regioselectivity.

Nucleophilic aromatic substitution (SₙAr) requires a strong electron-withdrawing group (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). libretexts.orglibretexts.org In its ground state, this compound is not sufficiently activated for SₙAr. The fluorine atom on Ring B could act as a leaving group, but the reaction would only proceed under harsh conditions or if strong electron-withdrawing groups were introduced onto that ring through prior electrophilic substitution. nih.gov

Complexation Reactions with Metal Centers

The carboxylate group of this compound, formed upon deprotonation, can act as a ligand to coordinate with various metal ions, forming metal complexes.

The carboxylate functional group is a versatile ligand that can coordinate to metal centers in several ways, including monodentate, bidentate chelating, or bridging fashions. Research on related compounds, such as 4-fluorophenyl-selenoacetic acid, demonstrates the formation of stable organometallic complexes with post-transition metals like tin(IV). rsc.org In these complexes, the carboxylate ligand bridges metal centers to form one-dimensional coordination polymers or discrete multinuclear structures. rsc.orgrsc.org

By analogy, 4-(3-fluorophenyl)phenylacetate is expected to react with transition metal salts (e.g., salts of Cu(II), Zn(II), Co(II)) in a suitable solvent to form coordination complexes. The exact structure of these complexes—whether monomeric, dimeric, or polymeric—would depend on the specific metal, the stoichiometry of the reactants, and the reaction conditions. The biphenyl (B1667301) structure provides a bulky organic framework that could influence the packing and dimensionality of the resulting organometallic structures.

Coordination Chemistry and Ligand Properties

The coordination chemistry of this compound is primarily dictated by the presence of the carboxylate group, which can act as a versatile ligand for a variety of metal ions. While specific studies on the coordination complexes of this compound are not extensively detailed in the provided literature, its behavior can be inferred from the well-established coordination modes of other carboxylate-containing ligands, such as other phenylacetic acid derivatives.

The carboxylate functional group can coordinate to metal centers in several ways: as a monodentate ligand, a bidentate chelating ligand, or a bidentate bridging ligand. This versatility allows for the formation of a wide array of coordination architectures, from simple mononuclear complexes to one-, two-, or three-dimensional coordination polymers. For instance, studies on coordination polymers synthesized with flexible 1,3-phenylenediacetate ligands demonstrate the formation of diverse structures, including 1D wheel-like and ladder-like chains, which can be further extended into 3D supramolecular frameworks through hydrogen bonding and other non-covalent interactions. researchgate.net

The presence of the bulky and rigid 4-(3-fluorophenyl)phenyl backbone in this compound is expected to influence the steric and electronic properties of the resulting metal complexes. The biphenyl moiety can introduce significant steric hindrance, which may favor the formation of complexes with lower coordination numbers or specific geometries. Furthermore, the aromatic rings can participate in π-π stacking interactions, which can play a crucial role in the self-assembly and stabilization of supramolecular coordination structures. researchgate.net The fluorine substituent on one of the phenyl rings can also influence the electronic properties of the ligand and its interactions within the coordination sphere.

The potential for this compound to form coordination compounds makes it a candidate for applications in materials science, such as in the design of metal-organic frameworks (MOFs) with specific structural and functional properties. The combination of a flexible carboxylate linker and a rigid aromatic backbone is a common strategy in the construction of porous MOFs.

Functional Group Interconversions and Advanced Chemical Transformations

The chemical reactivity of this compound allows for a variety of functional group interconversions and more advanced chemical transformations, primarily centered around its carboxylic acid moiety and the aromatic rings. These transformations are crucial for the synthesis of derivatives with potential applications in various fields of chemistry.

Functional Group Interconversions:

The carboxylic acid group is the most reactive site for functional group interconversions. Standard organic transformations can be applied to convert the carboxylic acid into other functional groups. For example, it can be reduced to the corresponding primary alcohol, 2-(4-(3-fluorophenyl)phenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). solubilityofthings.com Esterification with various alcohols under acidic conditions or via activation of the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride followed by reaction with an alcohol) yields the corresponding esters. Amidation, the reaction with amines to form amides, is another common transformation, often facilitated by coupling agents to form an activated intermediate. For instance, N-phenylacetamide derivatives have been synthesized from related phenylacetic acids. mdpi.com

Advanced Chemical Transformations:

More advanced transformations of this compound involve the modification of its carbon skeleton or the introduction of new functionalities through modern catalytic methods.

One significant transformation is the palladium-catalyzed decarbonylative borylation of benzylic acids. acs.orgacs.org This reaction allows for the conversion of the carboxylic acid group into a valuable boronic ester. In this process, the benzylic C(sp³)–C(sp²) bond is cleaved, and a new C(sp³)–B bond is formed, leading to the synthesis of benzylboronates. acs.org This transformation is significant as it provides a direct route to synthetically versatile boronic esters from readily available carboxylic acids. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, a base, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). acs.orgacs.org While not specifically demonstrated on this compound in the provided literature, the methodology is shown to be tolerant of a wide range of functional groups on the aromatic ring, suggesting its applicability. acs.orgacs.org

Another key strategy for derivatization is through cross-coupling reactions, such as the Suzuki coupling. The synthesis of various phenylacetic acid derivatives often utilizes a Suzuki coupling to form the biphenyl scaffold. inventivapharma.com For instance, the reaction of a boronic acid with an aryl halide is a common method to create the C-C bond between the two phenyl rings. inventivapharma.com Although this is often part of the synthesis of the parent acid, similar strategies can be employed to further functionalize the aromatic rings of this compound itself, provided a suitable leaving group is present on one of the rings.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific databases and literature, specific experimental spectroscopic data for the chemical compound This compound could not be located. The requested detailed analysis for Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques (COSY, HMQC, HSQC, HMBC), as well as data for Vibrational Spectroscopy (FT-IR and Raman), is not publicly available in the searched resources.

While spectroscopic information for related compounds such as phenylacetic acid and 4-fluorophenylacetic acid is accessible, the strict requirement to focus solely on This compound prevents the inclusion of data from these analogs. The precise substitution pattern of the fluorine atom at the 3-position of the phenyl ring significantly influences the spectroscopic characteristics, making data from other isomers an unsuitable substitute for a scientifically accurate analysis of the specified compound.

Consequently, the generation of the requested article, complete with data tables and detailed research findings for This compound , is not possible at this time due to the absence of the necessary primary spectroscopic data.

Spectroscopic Characterization and Structural Elucidation of 4 3 Fluorophenyl Phenylacetic Acid

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of a compound through its fragmentation pattern. When subjected to ionization, typically through electron impact (EI), the molecule of 4-(3-Fluorophenyl)phenylacetic acid (C₁₄H₁₁FO₂) would yield a molecular ion (M⁺•) peak corresponding to its monoisotopic mass of approximately 230.07 g/mol .

The subsequent fragmentation of this energetically unstable molecular ion provides a roadmap of its chemical structure. For phenylacetic acids and related aromatic compounds, fragmentation is not random but follows predictable pathways, driven by the formation of stable ions and neutral fragments. wikipedia.orglibretexts.org Key fragmentation processes for carboxylic acids include the cleavage of bonds adjacent to the carbonyl group. libretexts.org

Common fragmentation pathways for this compound would include:

Loss of the Carboxyl Group: A characteristic fragmentation involves the loss of the entire carboxylic acid group (•COOH), which has a mass of 45 Da. This would result in a significant fragment ion at m/z 185.

Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the acetic acid moiety is also highly probable. This leads to the formation of a stable 3-fluorobiphenyl (B1329890) cation.

Loss of Water: While less common for the primary ion, a loss of a water molecule (H₂O, 18 Da) can sometimes be observed from fragment ions.

These characteristic cleavages are summarized in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Description Proposed Ion Structure m/z (approx.)
Molecular Ion [C₁₄H₁₁FO₂]⁺• 230
Loss of •COOH [C₁₃H₁₀F]⁺ 185
Loss of H₂O (from M⁺•) [C₁₄H₉FO]⁺• 212

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal provides the most definitive three-dimensional structural data, including precise bond lengths, bond angles, and the packing of molecules in the crystal lattice.

As of this writing, the specific crystal structure of this compound has not been detailed in the surveyed scientific literature. However, the analysis of structurally similar compounds, such as other biphenyl (B1667301) derivatives and phenylacetic acids, allows for a robust prediction of its likely solid-state characteristics. nih.govchemicalbook.com

For instance, carboxylic acids frequently form centrosymmetric dimers in the crystalline state through strong intermolecular hydrogen bonds between their carboxyl groups. nih.gov This dimerization is a dominant feature that dictates the primary supramolecular structure. An analysis of a related compound, 2-(Biphenyl-4-yloxy)acetic acid, reveals such a dimeric motif. nih.gov It is highly probable that this compound would adopt a similar arrangement.

The table below presents the crystallographic data for 2-(Biphenyl-4-yloxy)acetic acid as an illustrative example of what a structural analysis of this class of compounds reveals.

Table 2: Illustrative Crystal Structure Data for a Related Biphenyl Derivative (Data for 2-(Biphenyl-4-yloxy)acetic acid)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 9.1764 (13)
b (Å) 5.3853 (8)
c (Å) 23.332 (3)
β (°) 92.176 (3)
Volume (ų) 1151.7 (3)
Z (molecules/unit cell) 4

Data sourced from a study on 2-(Biphenyl-4-yloxy)acetic acid and presented for illustrative purposes. nih.gov

The molecular geometry of this compound would be defined by key parameters such as the dihedral angle between its two phenyl rings and the conformation of the acetic acid side chain. In many biphenyl compounds, the two aromatic rings are twisted relative to each other due to steric hindrance and crystal packing forces, and this twist angle is a critical conformational parameter. nih.govresearchgate.net For biphenyl itself in the gas phase, this angle is approximately 45°. researchgate.net

Within the predicted dimeric structure, the geometry of the hydrogen bonds is a defining characteristic. The O—H···O hydrogen bonds create a stable, planar eight-membered ring motif, designated as an R²₂(8) graph set notation. nih.gov

Table 3: Illustrative Hydrogen-Bond Geometry in a Carboxylic Acid Dimer (Data for 2-(Biphenyl-4-yloxy)acetic acid)

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
O1—H1···O2 0.82 1.81 2.6235 (13) 169

D: donor atom; A: acceptor atom. Data sourced from a study on 2-(Biphenyl-4-yloxy)acetic acid and presented for illustrative purposes. nih.gov

Advanced Spectroscopic Methods for Detailed Characterization

Beyond foundational techniques, other advanced spectroscopic methods are invaluable for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR would confirm the basic carbon-hydrogen framework, ¹⁹F NMR would be particularly powerful for this compound. chemicalbook.com The fluorine atom provides a sensitive probe into its local electronic environment. The ¹⁹F chemical shift and coupling constants to neighboring ¹H and ¹³C nuclei would provide definitive proof of the fluorine's position on the phenyl ring. Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to map out the precise connectivity of all atoms in the molecule.

Fourier-Transform Raman (FT-Raman) Spectroscopy: This technique is complementary to standard infrared (IR) spectroscopy. An FT-Raman spectrum, such as that available for the related p-Fluorophenylacetic acid, reveals vibrational modes associated with the molecular skeleton, particularly the non-polar bonds of the aromatic rings, which are often weak or silent in IR spectra. nih.gov

Computational Chemistry and Molecular Modeling Investigations of 4 3 Fluorophenyl Phenylacetic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule.

Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized geometry, which corresponds to the lowest energy conformation of a molecule, and its energetic properties. Studies on related phenylacetic acid analogues have utilized DFT to determine conformational preferences, but specific optimized geometry and energetic data for 4-(3-Fluorophenyl)phenylacetic acid are not documented in the available literature. nih.gov

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability. nih.gov A small energy gap suggests that the molecule is more reactive. nih.gov While the principles of HOMO-LUMO analysis are well-established, specific calculations detailing the HOMO-LUMO gap and other electronic properties for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable for predicting how a molecule will interact with other charged species. These maps visualize the electron density around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net This information is critical for understanding potential reaction sites. However, MEP maps specifically generated for this compound are not available in the current body of scientific research.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nsf.gov This technique is particularly useful for analyzing the different shapes or conformations a molecule can adopt and the transitions between them. A study on phenylacetic acid and its ortho-halogenated analogues used theoretical calculations to investigate conformational preferences. nih.gov This research indicated that hyperconjugative effects stabilize most conformations. nih.gov However, this study did not include the meta-fluoro isomer, this compound, and thus its specific conformational behavior under dynamic conditions remains uncharacterized.

In Silico Approaches for Predicting Molecular Interactions

In silico methods, which include techniques like molecular docking, are used to predict how a molecule might bind to a biological target, such as a protein receptor. These predictions are instrumental in the early stages of drug discovery. While general in silico methodologies are extensively used, their specific application to predict the molecular interactions of this compound has not been detailed in published research.

Preclinical Biological Activity and Mechanistic Insights

Anti-inflammatory Biological Activity

While direct studies on 4-(3-Fluorophenyl)phenylacetic acid are limited, research on structurally similar phenylacetic acid derivatives provides a framework for its potential anti-inflammatory mechanisms. The anti-inflammatory effects of these related compounds are often attributed to their ability to modulate the production of inflammatory signaling molecules and interfere with key inflammatory pathways.

In various in vitro models, compounds structurally related to this compound have been shown to inhibit the production and release of key pro-inflammatory cytokines. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) are crucial mediators of the inflammatory response. plos.orgmdpi.com Their overproduction is a hallmark of many inflammatory diseases.

Studies on compounds like N-(3-Florophenyl)ethylcaffeamide and other synthetic derivatives have demonstrated a dose-dependent reduction in the levels of these cytokines in cell cultures stimulated with inflammatory agents like lipopolysaccharide (LPS). plos.orgnih.gov For instance, treatment with these compounds has been shown to significantly decrease the secretion of TNF-α and IL-1β in macrophage-like cell lines. plos.orgnih.gov This inhibitory action on cytokine production is a primary indicator of a compound's potential anti-inflammatory efficacy.

Table 1: Potential Inhibitory Effects on Pro-inflammatory Cytokines by Related Phenylacetic Acid Derivatives

Cytokine Effect Cellular Model Finding Source
Tumor Necrosis Factor-alpha (TNF-α) Significant Reduction RAW264.7 Macrophages, THP-1 Monocytes plos.orgnih.gov
Interleukin-1β (IL-1β) Significant Reduction THP-1 Monocytes, Paw Tissue nih.govnih.gov
Interleukin-6 (IL-6) Significant Reduction PC12 Cells, THP-1 Cells mdpi.comnih.gov
Cyclooxygenase-2 (COX-2) Reduced Levels Paw Tissue nih.gov
Nitric Oxide (NO) Reduced Levels Paw Tissue nih.gov

The regulation of pro-inflammatory cytokine production is controlled by complex intracellular signaling cascades. Research into triazole derivatives, which share some structural similarities, points towards the modulation of the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways as a key mechanism. mdpi.com The NF-κB pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6. plos.orgmdpi.com

Compounds with similar core structures have been observed to prevent the activation and nuclear translocation of NF-κB in response to inflammatory stimuli. mdpi.com By inhibiting this pathway, these molecules can effectively suppress the coordinated expression of a wide array of inflammatory mediators, leading to a broad anti-inflammatory effect.

Antimicrobial Research Potential

The phenylacetic acid (PAA) scaffold has garnered attention for its antimicrobial properties. Fluorinated derivatives, in particular, have been investigated for their ability to combat various bacterial pathogens, including those with significant multidrug resistance.

Phenylacetic acid and its derivatives have demonstrated antibacterial activity against a range of Gram-negative and Gram-positive bacteria. nih.gov In vitro assays have confirmed the efficacy of these compounds against clinically relevant strains such as Acinetobacter baumannii, a pathogen notorious for its high rates of multidrug resistance. nih.govwustl.edunih.gov Other susceptible bacteria include Staphylococcus aureus and various species of Xanthomonas. nih.govmdpi.comresearchgate.net The introduction of a fluorine atom, as in 4-fluoro-PAA, can enhance potency and alter the compound's interaction with bacterial targets. nih.gov

Table 2: In Vitro Efficacy of Phenylacetic Acid and its Derivatives Against Bacterial Strains

Bacterial Strain Compound Type Observed Effect Finding Source
Acinetobacter baumannii 4-Fluoro-PAA Reverts antibiotic stress phenotypes, increases antibiotic susceptibility nih.govwustl.edu
Staphylococcus aureus Pyrazole-derived hydrazones (related structures) Potent growth inhibition of drug-resistant strains nih.gov
Xanthomonas oryzae pv. Oryzae (Xoo) N-phenylacetamide derivatives Potent antibacterial activity, cell membrane rupture mdpi.comresearchgate.net
Agrobacterium tumefaciens Phenylacetic acid (PAA) Good antibacterial activity (IC50 of 0.8038 mg/mL) nih.gov

A key mechanism underlying the antimicrobial potential of PAA derivatives is their interaction with the bacterial phenylacetic acid catabolic pathway, which is encoded by the paa operon. nih.govfrontiersin.org This pathway allows bacteria to use PAA as a carbon source. In Acinetobacter baumannii, the paa operon is also part of a larger regulatory network that responds to antibiotic and oxidative stress. nih.govwustl.edu

Under certain stress conditions, such as exposure to subinhibitory concentrations of antibiotics, A. baumannii upregulates the paa operon while repressing factors associated with virulence, like biofilm formation and Csu pilus expression. nih.govnih.gov Researchers have used 4-fluoro-PAA as a non-metabolizable analogue of PAA to probe this system. nih.govwustl.edu The addition of 4-fluoro-PAA was found to revert these stress-induced phenotypes, suggesting that interference with PAA sensing or metabolism can disrupt the bacterium's adaptive stress response. nih.govwustl.edu This interference makes the bacteria more vulnerable.

The enzymes within the PAA catabolic pathway represent potential targets for the development of novel antimicrobial drugs. frontiersin.org The pathway involves a series of enzymatic steps to break down PAA into central metabolites. frontiersin.orgresearchgate.net By inhibiting one or more of these enzymes, it is possible to disrupt this critical metabolic and stress-response pathway.

Blocking PAA catabolism has been shown to increase bacterial susceptibility to conventional antibiotics and oxidative stress, as well as attenuate virulence in animal models of infection. nih.gov This suggests that inhibitors of the PAA pathway could be used as standalone antimicrobial agents or as adjuvants to enhance the efficacy of existing antibiotics against multidrug-resistant bacteria like A. baumannii. nih.govfrontiersin.org

Table 3: Key Enzymes of the Phenylacetic Acid (PAA) Catabolic Pathway as Potential Antimicrobial Targets

Enzyme Function in PAA Pathway Potential as a Target Finding Source
PaaK Phenylacetate-CoA ligase Controls the initial influx of PAA into the pathway. frontiersin.org
PaaABCDE Monooxygenase complex Catalyzes the critical epoxidation of the aromatic ring. frontiersin.org
PaaG Isomerase Isomerizes the epoxide intermediate. frontiersin.org
PaaZ Bifunctional hydrolase/oxidase Mediates ring-opening and subsequent oxidation. frontiersin.org
PaaI Thioesterase Reverses the initial activation step to prevent toxic accumulation. frontiersin.org

Impact on Biofilm Formation in Microbial Systems

The direct impact of this compound on biofilm formation in microbial systems has not been documented in the available scientific literature. However, research into structurally related compounds provides some insight into the potential activities of this chemical class. For instance, 3-Phenyllactic acid (PLA), a compound also possessing a phenyl and an acid moiety, has been shown to inhibit the formation of Pseudomonas aeruginosa biofilms. nih.gov The mechanism for this activity involves interfering with the bacterial quorum sensing (QS) system, which is crucial for biofilm development. nih.gov PLA acts as an antagonist, binding to the QS receptors RhlR and PqsR, thereby inhibiting the expression of virulence factors like pyocyanin (B1662382) and rhamnolipids that are essential for biofilm maturation. nih.gov Another distinct derivative, 3-cyclohexyl-3-(4-fluorophenyl)acrylic acid, has also been noted for its potential to disrupt bacterial biofilms. While these findings suggest that phenyl-acid derivatives can modulate biofilm formation, specific studies on this compound are required to determine its activity in this area.

Anticancer and Cytotoxic Investigations

The anticancer potential of phenylacetic acid and its derivatives has been a subject of scientific inquiry. Investigations have focused on their ability to induce cell death and inhibit the growth of cancer cells through various mechanisms.

In Vitro Cytotoxicity in Cancer Cell Lines

One study investigating 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found that they were active against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.govnih.gov For example, the derivative designated as compound 2b showed an IC₅₀ value of 52 μM against the PC3 cell line. nih.govnih.gov Another derivative, compound 2c, displayed an IC₅₀ of 100 μM against the MCF-7 cell line. nih.govnih.gov

Further research on a series of phenylacetamide derivatives confirmed their antiproliferative effects. tbzmed.ac.ir A meta-fluorinated derivative (compound 3b) demonstrated significant cytotoxicity against MCF7 breast cancer cells. tbzmed.ac.ir Other derivatives in the same study showed potent activity against different cell lines, with IC₅₀ values as low as 0.6 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir These findings highlight that the presence and position of the fluorine atom, along with other substitutions on the phenyl rings, are critical determinants of the cytotoxic potency of these compounds. nih.govtbzmed.ac.ir

Interactive Data Table: In Vitro Cytotoxicity of Phenylacetamide Derivatives

Compound IDDerivative ClassCancer Cell LineIC₅₀ (μM)Reference
2b 2-(4-Fluorophenyl)-N-phenylacetamidePC3 (Prostate)52 nih.gov, nih.gov
2c 2-(4-Fluorophenyl)-N-phenylacetamideMCF-7 (Breast)100 nih.gov, nih.gov
3b meta-fluoro phenylacetamideMCF-7 (Breast)Significant Cytotoxicity* tbzmed.ac.ir
3d ortho-chloro phenylacetamideMDA-MB-468 (Breast)0.6 ± 0.08 tbzmed.ac.ir
3d ortho-chloro phenylacetamidePC-12 (Pheochromocytoma)0.6 ± 0.08 tbzmed.ac.ir
3c Phenylacetamide DerivativeMCF-7 (Breast)0.7 ± 0.08 tbzmed.ac.ir
Specific IC₅₀ value not provided, but noted for significant effect.

Inhibition of Tumor Cell Proliferation in Preclinical Models

Information regarding the in vivo efficacy of this compound in preclinical models of tumor cell proliferation is not available in the reviewed literature. However, studies on the parent compound, phenylacetate (B1230308) (PA), have provided foundational evidence for the potential of this class of molecules. A phase I clinical trial with phenylacetate demonstrated in-vivo anti-tumor activity in humans, suggesting that the core structure can inhibit tumor growth in a biological system. brieflands.com

More complex derivatives have also been evaluated. For instance, a novel quinazoline (B50416) derivative featuring a N-(3-fluorophenyl)acetamide moiety, showed oral activity in a mouse xenograft model, indicating that this chemical scaffold can be incorporated into systemically active anticancer agents. nih.gov In a separate study, complex prodrugs designed to release an active agent within cancer cells were shown to decrease MCF7 breast cancer tumor growth in a mouse model as effectively as the standard chemotherapy drug paclitaxel. mdpi.com These results suggest that while data on this compound itself is lacking, the broader class of phenylacetic acid derivatives holds promise for inhibiting tumor proliferation in vivo.

Molecular Mechanisms Underlying Antiproliferative Effects

The precise molecular mechanisms for this compound have not been elucidated. However, research on its analogs points towards the induction of apoptosis (programmed cell death) as a primary mechanism for their anticancer effects. The parent compound, phenylacetate, is known to induce both cell differentiation and apoptosis. brieflands.com

Studies on phenylacetamide derivatives have provided more detailed mechanistic insights. These compounds have been shown to trigger apoptosis in cancer cells through both the intrinsic and extrinsic pathways. tbzmed.ac.ir Key molecular events observed include the upregulation of pro-apoptotic proteins such as Bax and FasL, and the downregulation of the anti-apoptotic protein Bcl-2. tbzmed.ac.ir A crucial step in this process is the activation of the caspase cascade, particularly a significant increase in the activity of caspase-3, a key executioner enzyme of apoptosis. tbzmed.ac.ir The induction of apoptosis by these derivatives is further confirmed by assays showing increased DNA fragmentation, a hallmark of this cell death process. tbzmed.ac.ir

Modulation of Neurological and Metabolic Pathways

The interaction of this compound with specific biological pathways beyond cancer is not well-defined.

Interaction with Neurotransmitter Receptors

There is no information in the published scientific literature describing the interaction of this compound with neurotransmitter receptors. Research on related structures has focused on other biological targets, and specific binding or modulation of neurological receptors by this compound has not been reported.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism and Metabolic Regulation

Phenylacetic acid and its derivatives represent a class of compounds investigated for their potential as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.net PPARs are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing crucial roles in the regulation of gene expression related to metabolic processes. researchgate.net There are three main isoforms—PPARα, PPARγ, and PPARβ/δ—each with distinct tissue distributions and physiological functions, including the maintenance of glucose and lipid homeostasis. researchgate.net

While direct studies on this compound are not extensively documented in this context, research on related phenylacetic acid derivatives has shown promising results. For instance, a series of phenylacetic acid derivatives were developed from a weakly active lead structure, resulting in compounds with significant in vivo glucose and triglyceride-lowering activity in rodent models of insulin (B600854) resistance. researchgate.net The activation of PPARs, particularly PPARα and PPARγ, is a key mechanism through which these compounds are thought to exert their effects. PPARα is primarily involved in fatty acid catabolism, while PPARγ is a master regulator of adipocyte differentiation and is crucial for glucose homeostasis and insulin sensitivity. benthamdirect.com The development of dual PPARα/γ agonists and pan-agonists is an active area of research, aiming to treat metabolic disorders by combining the beneficial effects of activating multiple PPAR isoforms. benthamdirect.com

Influence on Lipid Metabolism and Glucose Homeostasis

Studies on various natural and synthetic compounds with structures related to phenylacetic acid have demonstrated these effects. For example, chlorogenic acid, a phenolic compound, has been shown to modulate glucose and lipid metabolism, an effect attributed to the upregulation of hepatic PPAR-α expression. nih.govwhiterose.ac.uk This upregulation facilitates lipid clearance in the liver and improves insulin sensitivity. nih.gov Research on other PPAR agonists has shown they can lower plasma glucose and lipid levels in animal models of diabetes. benthamdirect.com The deletion of the prolyl-4-hydroxylase 3 (PHD3) enzyme in mice, which influences metabolism, led to impaired glucose homeostasis and a shift from glycolysis to increased fatty acid oxidation, highlighting the intricate regulation of these pathways. lsu.edu These findings underscore the potential for compounds like this compound, as part of the broader class of phenylacetic acids, to modulate these critical metabolic pathways.

Enzyme Inhibition and Protein Interaction Studies

Binding to Specific Enzyme Targets

In the context of fluorinated derivatives, a compound incorporating a fluorinated phenylacetic acid moiety was identified as a GPR119 agonist and showed moderate reversible inhibition of the metabolic enzyme Cytochrome P450 2B6 (CYP2B6), with an IC₅₀ value of 8.6 μM. google.com Additionally, research into anticancer agents has shown that derivatives such as 2-(4-Fluorophenyl)-N-phenylacetamide can exert potent cytotoxic effects against cancer cell lines, although the precise enzymatic targets were not fully elucidated in the initial studies. frontiersin.org

Table 1: Enzyme and Receptor Interactions of Phenylacetic Acid Derivatives

Derivative Class/Compound Target Enzyme/Receptor Observed Effect
Halogenated Phenylacetic Acid-Progesterone Conjugates Progesterone Receptor (PR) Selective Binding and Antagonism nih.gov
Aceclofenac COX-1 and COX-2 Reversible Inhibition jst.go.jpjocpr.com
Fluorinated Phenylacetic Acid Moiety (in K-833) Cytochrome P450 2B6 (CYP2B6) Moderate Reversible Inhibition (IC₅₀ = 8.6 μM) google.com

Inhibition of Protein Synthesis (for related derivatives)

Research into the antimicrobial mechanisms of phenylacetic acid (PAA) has provided insights into its ability to interfere with fundamental cellular processes, including protein synthesis. In a study investigating the antibacterial action of PAA against the plant pathogen Agrobacterium tumefaciens, it was demonstrated that PAA treatment led to the inhibition of total protein synthesis in the bacterial cells. nih.gov This effect was part of a broader mechanism of action that also included disruption of the cell membrane and effects on cellular metabolism. researchgate.netnih.gov

Another mechanism by which PAA and its derivatives may affect protein synthesis is through the depletion of essential amino acids. PAA is known to conjugate with glutamine, facilitating its excretion from the body. frontiersin.org Since glutamine is a critical nitrogen source for the synthesis of nucleic acids and proteins, its depletion can negatively impact these processes, particularly in rapidly dividing cells like tumor cells, which often have a high demand for this amino acid. frontiersin.org

Binding to RNA Polymerase (for related derivatives)

The interaction of phenylacetic acid derivatives with RNA polymerase is an area of ongoing investigation, with some evidence suggesting indirect regulatory roles. In bacteria, the degradation of phenylacetic acid is controlled by a set of genes organized in the paa operon. The transcription of these genes is regulated by a repressor protein called PaaX. researchgate.net Studies have shown that the PaaX repressor competes with RNA polymerase for binding to certain promoter regions of the DNA, thereby inhibiting the transcription of the catabolic genes. researchgate.netresearchgate.net This represents an indirect interaction where the phenylacetic acid pathway regulator modulates the access of RNA polymerase to the DNA.

Furthermore, the development of antiviral agents has explored various chemical scaffolds, including those related to phenylacetic acid. For instance, inhibitors of the influenza virus RNA-dependent RNA polymerase have been a focus of drug development. While direct binding of this compound to RNA polymerase has not been reported, the broader class of phenylacetic acid derivatives has been explored for activity against various enzymes, indicating the potential for these structures to be adapted to target a wide range of proteins, including viral polymerases.

Structure Activity Relationship Sar Studies

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into organic molecules is a widely used strategy in drug design due to its unique properties. nih.gov Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly alter a molecule's physicochemical properties, such as acidity, lipophilicity, metabolic stability, and binding affinity, thereby modulating its biological activity. nih.govresearchgate.net

The position of the fluorine atom on the phenyl ring is a key determinant of a compound's biological potency. Studies on related fluorinated compounds have demonstrated that positional isomerism directly impacts efficacy. For example, in studies of fluorosalicylic acids, the 3-fluoro isomer was found to form the most stable copper(II) complexes, correlating with its biological activity, while the 6-fluoro isomer formed the least stable complexes. nih.gov Similarly, research on fluorinated aryl cyclopropylamines showed that moving a fluorine substituent from the 4-position to the 2-position could lead to a significant decrease in potency against certain enzymes. nih.gov This highlights that the specific location of the fluorine atom in 4-(3-Fluorophenyl)phenylacetic acid is not arbitrary and is crucial for its interaction with biological targets. The change in position alters the electronic distribution and steric profile of the molecule, which in turn affects how it fits into a receptor's binding pocket.

Impact of Core Phenylacetic Acid Scaffold Modifications

The phenylacetic acid moiety serves as a foundational scaffold in a multitude of biologically active compounds. mdpi.comwikipedia.org Modifications to this core structure, including the carboxylic acid group and the adjacent methylene (B1212753) bridge, can have profound effects on the compound's properties. For instance, converting the carboxylic acid to an amide or an ester can alter the molecule's solubility, stability, and ability to act as a hydrogen bond donor or acceptor, thereby influencing its pharmacokinetic profile and receptor interactions. nih.gov Research involving the borylation of phenylacetic acid derivatives demonstrates that even late-stage modifications at the alpha-carbon are feasible, opening avenues for creating diverse analogs for SAR studies. acs.org Furthermore, palladium-catalyzed reactions have been developed to transform benzylic acids, highlighting the chemical tractability of this scaffold for generating novel derivatives with potentially enhanced or altered biological functions. acs.orgacs.org

Correlating Structural Features with Receptor Binding Affinities

Understanding the relationship between a molecule's three-dimensional structure and its binding affinity to a biological target is the ultimate goal of SAR studies. For biphenyl (B1667301) derivatives, specific structural features are correlated with how tightly they bind to receptors. For instance, the hydrophobic character of substituents on the phenyl rings often correlates with binding affinity, as demonstrated in studies of flufenamic acid analogs where a significant correlation was found between the hydrophobicity of para-substituents and their inhibitory concentration (IC50) values. researchgate.net The planarity or twisting of the biphenyl system, governed by the size of ortho-substituents, is another critical factor that can determine whether a molecule can adopt the correct conformation to fit into a binding site. nih.gov The presence of the fluorophenyl group in this compound introduces specific electronic and steric properties that are integral to its receptor binding profile.

The following table illustrates how different substituents on a related phenylacetic acid scaffold can influence biological activity, providing a general example of SAR data.

Compound AnalogueSubstituent (R)Relative PotencyKey Observation
Analogue 1-H (Unsubstituted)BaselineReference compound for comparison.
Analogue 24-FluoroIncreasedElectron-withdrawing group enhances activity. nih.gov
Analogue 34-ChloroIncreasedSimilar electronic effect to fluorine. nih.gov
Analogue 44-MethylDecreasedElectron-donating group reduces activity. nih.gov
Analogue 52-FluoroSignificantly DecreasedPositional change (steric hindrance) is detrimental. nih.gov

Computational SAR Approaches and Predictive Models

In modern drug discovery, computational methods are invaluable for predicting the biological activity of compounds and guiding synthetic efforts. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. For fluorinated compounds, computational models can help dissect the complex influence of fluorine on properties like lipophilicity and electronic distribution. nih.gov For example, models have been developed to predict the logD and pKa values of fluorinated pyridines, revealing how the number and position of fluorine atoms impact these key physicochemical parameters. nih.gov Molecular docking simulations can predict the binding pose of this compound within a target receptor, providing insights into the specific intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for its activity. These predictive models allow for the virtual screening of novel derivatives and the prioritization of compounds for synthesis, accelerating the process of lead optimization. nih.gov

Biochemical Pathways and Metabolic Transformations of Fluorinated Phenylacetic Acids

Microbial Catabolism of Phenylacetic Acids

The microbial breakdown of phenylacetic acid (PAA) and its derivatives is a crucial process in the carbon cycle and the bioremediation of aromatic pollutants. nih.govcsic.esnih.gov Bacteria, in particular, have evolved a sophisticated and unique metabolic pathway to utilize PAA as a source of carbon and energy. csic.esnih.gov This pathway is distinct from the typical aerobic degradation routes for many other aromatic compounds. csic.esnih.gov

The catabolism of PAA is orchestrated by a series of enzymes encoded by the paa gene cluster. csic.esnih.gov This cluster is responsible for a "hybrid" pathway that incorporates features of both aerobic and anaerobic metabolism. csic.escsic.es The key steps and enzymes are outlined below:

Activation: The first committed step is the activation of PAA to its coenzyme A (CoA) thioester, phenylacetyl-CoA (PA-CoA). csic.esresearchgate.net This reaction is catalyzed by PaaK , a phenylacetyl-CoA ligase, and is an ATP-dependent process. nih.govuvic.ca The formation of the CoA thioester prepares the relatively inert PAA molecule for subsequent enzymatic attacks. uvic.ca

Epoxidation: The aromatic ring of PA-CoA is then targeted by a multicomponent oxygenase complex, PaaABCDE . nih.govcsic.es This enzyme catalyzes the epoxidation of the aromatic ring to form a reactive 1,2-epoxide intermediate. nih.govresearchgate.net The PaaABCDE complex is a key player, introducing molecular oxygen to activate the stable benzene (B151609) ring. nih.govnih.gov

Ring Opening and Further Degradation: Following epoxidation, the pathway involves a series of isomerization and hydrolytic reactions catalyzed by enzymes such as PaaG and PaaZ , which lead to the opening of the aromatic ring. nih.govresearchgate.net The resulting aliphatic intermediates are then further metabolized through a series of reactions resembling β-oxidation, catalyzed by enzymes like PaaF , PaaH , and PaaJ , ultimately yielding central metabolites like acetyl-CoA and succinyl-CoA that can enter the Krebs cycle. nih.govcsic.es

Enzyme/ComplexGene(s)Function
PaaK paaKPhenylacetyl-CoA ligase; activates phenylacetic acid to phenylacetyl-CoA. csic.esnih.gov
PaaABCDE paaABCDEMulticomponent oxygenase; catalyzes the epoxidation of the phenylacetyl-CoA aromatic ring. nih.govcsic.es
PaaG paaGIsomerase; converts the epoxide intermediate. nih.govresearchgate.net
PaaZ paaZHydrolase; involved in the hydrolytic cleavage of the ring. nih.govresearchgate.net
PaaF, PaaH, PaaJ paaF, paaH, paaJEnzymes involved in the β-oxidation-like degradation of the ring cleavage product. csic.es

The epoxidation of the aromatic ring is a critical and defining feature of the PAA catabolic pathway in bacteria. nih.gov Unlike many other aerobic aromatic degradation pathways that proceed via dihydroxylation, the PAA pathway utilizes a direct epoxidation strategy. csic.esresearchgate.net The PaaABCDE enzyme complex is responsible for this key transformation, forming a highly reactive epoxide on the aromatic ring of phenylacetyl-CoA. nih.govresearchgate.net This epoxidation destabilizes the aromatic system, making it susceptible to subsequent ring-opening reactions. nih.gov This mechanism is more commonly associated with anaerobic degradation pathways, highlighting the hybrid nature of PAA catabolism. researchgate.net The formation of epoxides is a common initial step in the metabolism of various aromatic hydrocarbons, including polycyclic aromatic hydrocarbons (PAHs), by both bacteria and eukaryotes. pjoes.commdpi.com

Fluorinated analogues of PAA, such as 4-fluoro-phenylacetic acid (4F-PAA), have proven to be valuable tools for studying the intricacies of the PAA metabolic pathway. asm.orgnih.gov These compounds can act as metabolic probes because the fluorine atom often alters the compound's reactivity and susceptibility to enzymatic degradation. core.ac.ukannualreviews.org

For instance, 4F-PAA is a non-metabolizable analogue of PAA in some bacteria. asm.orgnih.gov This means that while it can be taken up by the cell and may interact with the initial enzymes of the pathway, it cannot be fully degraded to enter central metabolism. nih.gov This property allows researchers to investigate the regulatory roles of PAA and its metabolites. For example, the accumulation of PAA or the presence of 4F-PAA has been shown to influence the expression of other genes, such as those involved in stress responses and biofilm formation in Acinetobacter baumannii. asm.orgnih.gov By observing the cellular responses to these fluorinated probes, scientists can decouple the metabolic effects of PAA from its signaling functions. asm.org The use of nuclear magnetic resonance (NMR) spectroscopy to monitor the biotransformation of fluorinated analogues provides a powerful, non-invasive method to gain insights into these metabolic reactions and their regulation in living cells. core.ac.uknih.gov

Metabolism of Phenylalanine and its Fluorinated Derivatives

Phenylalanine is an essential aromatic amino acid that serves as a building block for proteins and a precursor for a vast array of secondary metabolites in plants, known as phenylpropanoids. frontiersin.org In many bacteria, the catabolism of phenylalanine proceeds through its conversion to phenylacetic acid, which then enters the PAA degradation pathway described above. nih.govresearchgate.net

The introduction of fluorine into the phenylalanine molecule creates fluorinated derivatives that have significant applications in pharmaceutical research and as biochemical probes. nih.govresearchgate.net The presence of the highly electronegative fluorine atom can alter the molecule's chemical and physical properties, including its resistance to metabolic degradation. annualreviews.orgnih.gov

Fluorinated phenylalanines can be incorporated into proteins, where they can enhance stability and modulate protein-protein interactions. nih.govnih.gov This increased stability often arises from the strength of the carbon-fluorine bond, which is more resistant to enzymatic cleavage, such as hydroxylation by cytochrome P450 enzymes, compared to a carbon-hydrogen bond. nih.govacs.org This resistance to metabolism can lead to increased bioavailability of drugs containing these modified amino acids. nih.gov Furthermore, the unique NMR signature of the 19F nucleus allows for detailed studies of protein structure and dynamics. nih.gov

Conjugation Pathways in Biological Systems

Conjugation is a major Phase II metabolic process in which foreign compounds (xenobiotics) or endogenous molecules are made more water-soluble to facilitate their excretion from the body. wikipedia.orgopenaccessjournals.com This process involves the attachment of a polar molecule to the xenobiotic. youtube.comqiagen.com

Common conjugation reactions include:

Glucuronidation: The addition of glucuronic acid. youtube.com

Sulfation: The addition of a sulfate (B86663) group. youtube.com

Glutathione conjugation: The attachment of glutathione. youtube.com

Amino acid conjugation: The conjugation with amino acids such as glycine (B1666218) or glutamine. youtube.comnih.gov

For xenobiotic carboxylic acids, including phenylacetic acid and its derivatives, amino acid conjugation is a significant metabolic route. nih.gov In humans, phenylacetic acid is primarily conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine. smpdb.ca This pathway is particularly important for the removal of excess nitrogen in patients with urea (B33335) cycle disorders. smpdb.ca The process first involves the activation of the carboxylic acid to its CoA thioester, a step analogous to the initial activation in the bacterial PAA catabolism. nih.govsmpdb.ca This activated intermediate is then conjugated with the amino acid. nih.gov

Implications for Xenobiotic Metabolism

The study of the biochemical pathways for phenylacetic acids and their fluorinated analogues has broad implications for understanding xenobiotic metabolism. Xenobiotics are foreign compounds, including drugs, pollutants, and food additives, that must be processed by the body. wikipedia.orgopenaccessjournals.com The metabolic fate of these compounds determines their efficacy, duration of action, and potential toxicity. annualreviews.orgnih.gov

The introduction of fluorine into a molecule is a common strategy in drug design to enhance metabolic stability. annualreviews.orgacs.orgacs.org By replacing a hydrogen atom at a site susceptible to metabolic attack with a fluorine atom, the C-F bond's strength can block or slow down degradation, thereby increasing the drug's half-life. annualreviews.orgacs.org However, the metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites, such as fluoroacetate (B1212596), or the release of fluoride (B91410) ions, which can have adverse effects. acs.orgnih.gov

The microbial degradation pathways for compounds like PAA are also highly relevant to environmental science. wikipedia.org The ability of microorganisms to break down aromatic pollutants is fundamental to bioremediation efforts. nih.gov Understanding these pathways, including the enzymes and genes involved, can help in designing strategies to clean up contaminated sites. nih.gov The study of how bacteria metabolize fluorinated aromatic compounds is particularly important given the increasing environmental presence of these persistent organofluorine pollutants. nih.gov

Advanced Research Applications in Chemical Biology

Chemical Probes for Biological System Interrogation

While specific studies detailing the use of 4-(3-Fluorophenyl)phenylacetic acid as a chemical probe are not extensively documented in publicly available literature, its structural motifs suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The parent compound, 4-biphenylacetic acid (Felbinac), is a known non-steroidal anti-inflammatory drug (NSAID) that inhibits prostaglandin (B15479496) E2 (PGE2) synthesis. caymanchem.com This established biological activity provides a foundation for developing chemical probes.

The introduction of the 3-fluoro substituent in this compound offers a unique handle for several reasons:

Metabolic stability: Fluorine substitution can block sites of metabolic oxidation, leading to a longer biological half-life, a desirable characteristic for a chemical probe designed to study a biological process over time.

Derivatives of this compound could be synthesized to incorporate reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups, allowing for the identification and isolation of its biological targets.

Building Blocks in Complex Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, leveraging its pre-functionalized biphenyl (B1667301) core.

Biphenyl derivatives are integral to the structure of numerous pharmaceuticals. ajgreenchem.com The parent compound of this compound, known as Felbinac, is itself an active pharmaceutical ingredient used topically for muscle inflammation and arthritis. nih.gov It is an active metabolite of the prodrug fenbufen. caymanchem.com

The fluorinated analogue, this compound, is a logical next-generation intermediate for creating new chemical entities. The presence of fluorine can significantly impact a drug's properties, a concept widely utilized in drug design. researchgate.net

Table 1: Potential Advantages of Fluorination in Pharmaceutical Intermediates

Property AffectedPotential AdvantageReference
Metabolic Stability Blocking of metabolic hydroxylation sites, leading to increased half-life and bioavailability. acs.org
Binding Affinity Alteration of electrostatic interactions with target proteins, potentially increasing potency and selectivity. ontosight.ai
Lipophilicity Increased lipophilicity can improve membrane permeability and access to target sites within the cell. researchgate.net
pKa Modification The electron-withdrawing nature of fluorine can alter the acidity of the carboxylic acid group, affecting solubility and formulation. researchgate.net

The synthesis of such advanced intermediates often involves coupling reactions, such as the Suzuki-Miyaura reaction, to create the biphenyl core structure. acs.org

The introduction of fluorine is a well-established strategy in the agrochemical industry to enhance the efficacy and stability of active compounds. numberanalytics.comnumberanalytics.com Fluorinated compounds represent a significant and growing portion of the commercial agrochemical market. acs.orgresearchgate.net The rationale behind using fluorinated building blocks like this compound is based on the dramatic positive effects fluorine can have on a molecule's biological activity. sci-hub.se

Table 2: Role of Fluorine in Agrochemical Design

FeatureImpact on AgrochemicalsReference
Enhanced Efficacy Fluorine can increase the potency of herbicides, fungicides, and insecticides by improving interaction with the target site. numberanalytics.comsci-hub.se
Increased Stability The strength of the carbon-fluorine bond enhances chemical and metabolic stability, leading to longer-lasting effects. numberanalytics.com
Pest Resistance Novel fluorinated compounds can introduce new modes of action to combat resistance in pests and weeds. acs.org
Physicochemical Tuning Fluorination allows for the fine-tuning of properties like solubility and soil mobility for optimal performance. researchgate.net

While specific agrochemicals derived from this compound are not prominently reported, its structure makes it an attractive starting material for the synthesis of new, potentially more effective and environmentally stable agricultural products.

Applications in Radiopharmaceutical Research (e.g., PET Imaging)

There is no specific information available in the searched literature regarding the use of this compound in radiopharmaceutical research. However, the presence of a fluorine atom in its structure makes it a theoretically attractive candidate for developing positron emission tomography (PET) imaging agents. The fluorine-18 (B77423) (¹⁸F) isotope is one of the most commonly used radionuclides in PET imaging due to its favorable decay characteristics.

A potential research direction would be the radiosynthesis of [¹⁸F]this compound. If this compound or its derivatives show specific binding to a biological target of interest (e.g., cyclooxygenase enzymes in inflamed tissues), it could be developed as a PET tracer to visualize and quantify that target in vivo. This would be a powerful tool for disease diagnosis and for monitoring therapeutic response.

Utility in Drug Discovery and Lead Compound Optimization

The most direct and well-supported application of this compound is in drug discovery and the optimization of lead compounds. sci-hub.se This is based on the known anti-inflammatory properties of its parent compound, 4-biphenylacetic acid. caymanchem.comnih.gov

In drug discovery, researchers often synthesize a library of analogues of a known active compound to explore the structure-activity relationship (SAR). This compound is a key member of such a library based on the 4-biphenylacetic acid scaffold. By comparing the biological activity of the fluorinated versus the non-fluorinated compound, researchers can deduce the influence of the fluorine substituent on the compound's interaction with its biological target.

Biphenyl carboxylic acids, in general, are a versatile class of compounds in medicinal chemistry, with applications ranging from anti-inflammatory and analgesic to anticancer agents. ajgreenchem.com The strategic placement of a fluorine atom, as in this compound, is a classic medicinal chemistry approach to optimize a lead compound's pharmacological profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways for Derivatization

The core structure of 4-(3-Fluorophenyl)phenylacetic acid provides a versatile scaffold for the synthesis of a diverse library of derivatives. Future research will likely focus on the development of innovative and efficient synthetic methodologies to access novel analogues. The exploration of multi-step synthetic routes has the potential to yield a wide range of new compounds. mdpi.com One promising avenue involves the amidation of the carboxylic acid moiety to produce a variety of phenylacetamide derivatives. nih.gov Standard amide coupling conditions can be employed to react this compound with a wide array of substituted anilines and other amines, leading to the generation of compounds with potentially diverse biological activities. nih.gov

Furthermore, the aromatic rings of this compound present opportunities for further functionalization through various organic reactions. Techniques such as Suzuki coupling could be utilized to introduce additional aryl or heteroaryl groups, thereby expanding the chemical space of accessible derivatives. The development of synthetic schemes that allow for the purification of final products through methods like recrystallization, minimizing the need for chromatographic separation, would be advantageous for scalability and efficiency. mdpi.com

Deeper Mechanistic Elucidation of Biological Activities

Phenylacetic acid and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antibacterial effects. mdpi.comnih.govresearchgate.net A critical future direction for this compound is to conduct in-depth mechanistic studies to understand how it exerts its biological effects at a molecular level.

In the realm of antibacterial research, investigations could focus on determining if this compound, similar to phenylacetic acid, can disrupt the integrity of bacterial cell membranes. nih.govresearchgate.net Studies could measure changes in relative conductivity and the leakage of cellular components like nucleic acids and proteins to assess membrane damage. nih.govresearchgate.net Furthermore, the impact of the compound on key metabolic pathways, such as the tricarboxylic acid (TCA) cycle, could be explored by measuring the activity of enzymes like malate dehydrogenase (MDH) and succinate dehydrogenase (SDH). nih.govmdpi.com Inhibition of protein synthesis is another potential antibacterial mechanism that warrants investigation. nih.govresearchgate.net

Regarding potential anticancer activity, research could explore the ability of this compound and its derivatives to induce apoptosis and cell differentiation in various cancer cell lines. nih.gov Phenylacetate (B1230308) itself has been shown to have anti-proliferative effects, and it is crucial to determine if the fluorinated analogue shares these properties. nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical and biological research. Future studies on this compound should leverage this integrated approach to accelerate the discovery and optimization of new derivatives.

Computational methods, such as the development of ligand-based pharmacophore models, can be employed to identify the key structural features required for high-affinity interaction with specific biological targets. mdpi.com These models can guide the rational design of new analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with biological activity, will be essential in this process. mdpi.comnih.gov

Experimental techniques will be crucial for validating the predictions of computational models. High-throughput screening of synthesized derivatives against various biological targets can rapidly identify promising lead compounds. Subsequent detailed in vitro and in vivo studies can then be conducted to characterize the pharmacological properties of the most active compounds.

Design of Highly Selective and Potent Analogues for Specific Biological Targets

A major goal of future research will be the design of analogues of this compound that exhibit high potency and selectivity for specific biological targets. The presence of the fluorine atom in the structure is of particular interest, as fluorine substitution can significantly impact the potency and pharmacokinetic properties of a molecule. nih.gov

By systematically modifying the structure of this compound, it may be possible to develop compounds that selectively target enzymes, receptors, or ion channels involved in various diseases. For example, by introducing specific moieties, it may be possible to design selective inhibitors of voltage-gated potassium channels (K_V_1.3), which are overexpressed in some cancer cells. mdpi.com The design of selective agonists for specific receptors, such as the EP4-receptor, has also been achieved with related structures and could be a fruitful area of investigation. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-(3-Fluorophenyl)phenylacetic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling reactions (e.g., Ullmann or Suzuki-Miyaura) between fluorinated aryl halides and phenylacetic acid derivatives. For example, 3-fluorophenylboronic acid may react with bromophenylacetic acid under palladium catalysis. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity ≥98% can be confirmed by GC or HPLC, as demonstrated for structurally similar fluorophenylacetic acids .

Q. How should researchers handle this compound to ensure stability during experiments?

  • Methodological Answer : Store the compound in a desiccator at ambient temperatures, protected from moisture and heat. Avoid contact with strong acids/bases or oxidizing agents (e.g., HNO₃, KMnO₄), which may induce decomposition. Stability under inert atmospheres (N₂/Ar) is recommended for long-term storage, as inferred from analogous compounds .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C-F vibration (~1100-1250 cm⁻¹). Note potential artifacts (e.g., spectral contamination from solvents like CCl₄ at ~1550 cm⁻¹) .
  • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.5–7.5 ppm) and the acetic acid moiety (δ 3.5–4.0 ppm for CH₂). ¹⁹F NMR can confirm the fluorophenyl group (δ -110 to -120 ppm) .
  • Mass Spectrometry : ESI-MS in negative mode may yield [M-H]⁻ at m/z 235.1 (calculated for C₁₄H₁₀FO₂⁻) .

Advanced Research Questions

Q. How can conflicting spectral data for fluorophenylacetic acid derivatives be resolved during structural elucidation?

  • Methodological Answer : Cross-validate using multiple techniques. For example, discrepancies in IR peaks (e.g., artifacts from grating changes at ~2005 cm⁻¹) can be addressed by comparing with computed 3D structures or DFT-simulated spectra. Coupling NMR with high-resolution MS (HRMS) ensures accurate molecular formula assignment .

Q. What strategies mitigate low yields in the synthesis of this compound via cross-coupling reactions?

  • Methodological Answer : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time (12–24 hrs at 80–100°C). Use microwave-assisted synthesis to enhance reaction efficiency. Adding ligands (e.g., XPhos) or phase-transfer agents (e.g., TBAB) may improve aryl halide reactivity .

Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound?

  • Methodological Answer : The electron-withdrawing -F group increases the acidity of the acetic acid moiety (pKa ~3.5–4.0 vs. ~4.5 for non-fluorinated analogs). Computational studies (e.g., DFT) can quantify charge distribution, while Hammett plots may correlate substituent effects with reaction rates in esterification or amidation .

Q. What are the challenges in detecting trace impurities in this compound, and how can they be addressed?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Monitor for byproducts (e.g., di-fluorinated isomers or unreacted boronic acids). Limit of detection (LOD) can reach 0.1 µg/mL with optimized ionization parameters (e.g., negative ion mode) .

Safety and Regulatory Considerations

Q. What safety protocols are recommended given the lack of toxicological data for this compound?

  • Methodological Answer : Assume potential acute toxicity and handle under fume hoods with PPE (gloves, lab coat, goggles). Follow ALARA (As Low As Reasonably Achievable) principles for exposure. In case of spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite). Report incidents to CHEMTREC (1-800-424-9300) .

Data Contradictions and Gaps

  • Stability Data : While states the compound is stable under recommended conditions, the absence of decomposition product data necessitates empirical validation via accelerated stability studies (40°C/75% RH for 6 months) .
  • Toxicological Profiles : No acute toxicity data are available; researchers should conduct in vitro assays (e.g., MTT for cytotoxicity) before in vivo applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.